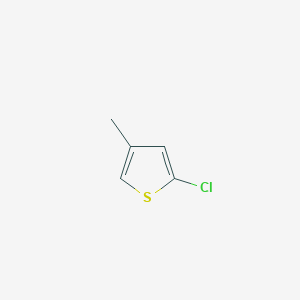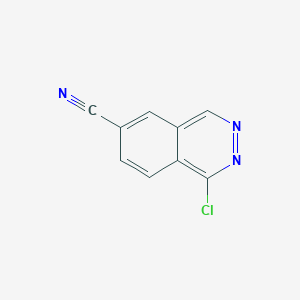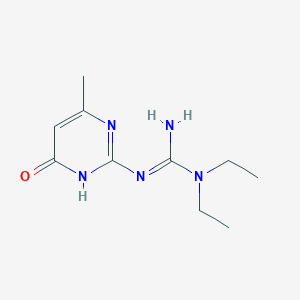
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids and have significant biological and chemical importance
Méthodes De Préparation
The synthesis of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions are carefully controlled to achieve a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its binding affinity to carbonic anhydrase isozyme XIII, which is important in drug discovery .
Comparaison Avec Des Composés Similaires
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be compared with other pyrimidine derivatives, such as:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds have similar structures but different functional groups, leading to distinct chemical and biological properties.
4- { [ (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}benzenesulfonamide: This compound has been studied for its binding to carbonic anhydrase isozyme XIII and has shown potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C10H17N5O |
|---|---|
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
1,1-diethyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C10H17N5O/c1-4-15(5-2)9(11)14-10-12-7(3)6-8(16)13-10/h6H,4-5H2,1-3H3,(H3,11,12,13,14,16) |
Clé InChI |
JQTKCNXHNQWHNH-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)/C(=N/C1=NC(=CC(=O)N1)C)/N |
SMILES canonique |
CCN(CC)C(=NC1=NC(=CC(=O)N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



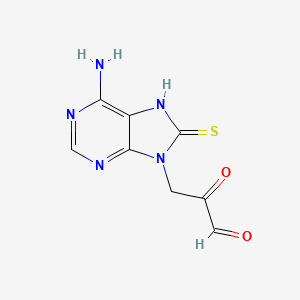
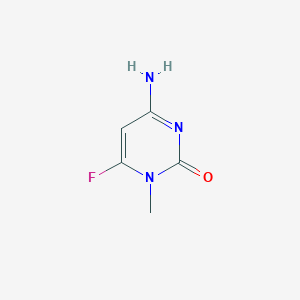
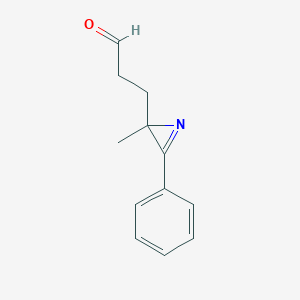

![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)




![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
